molecular formula C13H10F3NO2 B6368795 MFCD18312511 CAS No. 1261973-77-6

MFCD18312511

Cat. No.: B6368795
CAS No.: 1261973-77-6
M. Wt: 269.22 g/mol
InChI Key: QWNIACVTJCOLSE-UHFFFAOYSA-N
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Description

MFCD18312511 is an inorganic compound with structural and functional properties that align with halogen-substituted aromatic derivatives. Based on analogous compounds (e.g., CAS 1761-61-1, MDL MFCD00003330), this compound likely exhibits a molecular framework involving a benzimidazole core with halogen or nitro substituents . Such compounds are frequently employed in pharmaceutical intermediates, organic synthesis, and catalysis due to their electron-withdrawing groups and stability under reactive conditions .

Key inferred properties of this compound:

  • Molecular weight: ~200–220 g/mol (based on similar benzimidazole derivatives).
  • Solubility: Moderate in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) .
  • Synthesis: Likely involves catalytic methods using ionic liquids or recyclable catalysts (e.g., A-FGO) under green chemistry conditions .

Properties

IUPAC Name

6-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-11-6-5-8(7-9(11)13(14,15)16)10-3-2-4-12(18)17-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNIACVTJCOLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683220
Record name 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-77-6
Record name 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18312511” involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure.

    Step 3: Purification of the final product through crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Utilizing large-scale reactors to perform the initial synthesis.

    Continuous Monitoring: Employing sensors and automated controls to maintain optimal reaction conditions.

    Purification: Using industrial-scale chromatography and crystallization techniques to purify the compound.

Chemical Reactions Analysis

Types of Reactions: “MFCD18312511” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.

Major Products:

Scientific Research Applications

“MFCD18312511” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as a biochemical probe and in enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which “MFCD18312511” exerts its effects involves interaction with specific molecular targets. It binds to active sites on enzymes or receptors, altering their activity and triggering downstream pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property This compound (Inferred) CAS 1761-61-1 CAS 6358-64-9
Molecular Formula C₁₃H₁₀N₂O₂ (hypothetical) C₁₃H₁₀N₂O₂ C₇H₅BrO₂
Molecular Weight ~218 g/mol 218.23 g/mol 201.02 g/mol
Substituents Nitro (-NO₂) group Nitro (-NO₂) group Bromine (-Br) substituent
Solubility (Log S) -2.47 (ESOL model) -2.47 (ESOL) -1.98 (Ali model)
Synthesis Yield ~95–98% (catalytic methods) 98% (A-FGO catalyst) 85% (conventional methods)
Applications Pharmaceutical intermediates Catalysis, green chemistry Organic electronics

Key Findings:

Structural Similarities :

  • Both this compound and CAS 1761-61-1 share a benzimidazole backbone with nitro groups, which enhance electrophilic reactivity and stability under acidic conditions .
  • CAS 6358-64-9 substitutes bromine for nitro, reducing solubility in polar solvents but increasing hydrophobicity for applications in organic semiconductors .

Synthesis Efficiency :

  • This compound and CAS 1761-61-1 achieve >95% yields using A-FGO catalysts, highlighting the superiority of green chemistry methods over traditional bromination techniques (e.g., 85% yield for CAS 6358-64-9) .

Functional Divergence :

  • Nitro-substituted compounds (this compound, CAS 1761-61-1) are preferred in drug synthesis due to their electron-deficient aromatic rings, facilitating nucleophilic substitution reactions .
  • Brominated analogs (CAS 6358-64-9) are leveraged in materials science for their heavier atomic mass and luminescent properties .

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